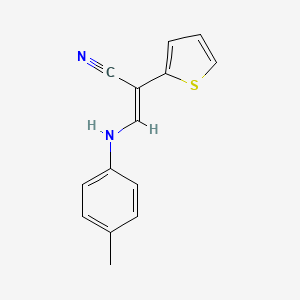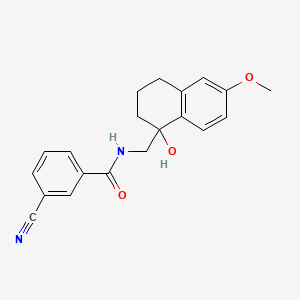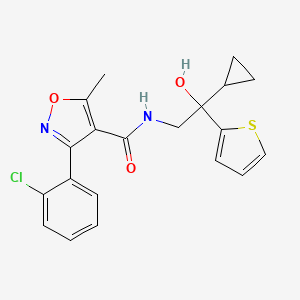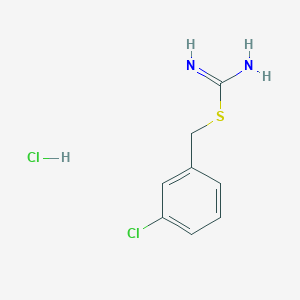
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, commonly referred to as 2T3TN, is an organosulfur compound with a range of applications in scientific research and industrial processes. It is a colorless solid with a molar mass of 241.35 g/mol and a melting point of 54-55°C. 2T3TN is a versatile compound that has a variety of useful properties, such as its ability to act as a catalyst, its low toxicity, and its ability to bind to metal ions.
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
The molecular structure of various acrylonitriles, including 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, has been extensively studied. Research has shown that these molecules can form simple hydrogen-bonded chains and sheets through a combination of hydrogen bonds and π-π interactions, demonstrating the potential for complex molecular architectures (Cobo et al., 2006).
Antifungal and Anticancer Properties
A series of 3-aryl-2-(2-thienyl)acrylonitriles have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds demonstrated promising potential against a range of fungi and cancer cell lines (Quiroga et al., 2007).
Kinase Inhibition and Antineoplastic Efficacy
Recent research has highlighted the kinase inhibitory activity of new 2-(thien-2-yl)-acrylonitriles. Certain derivatives exhibited significant antineoplastic efficacy in hepatoma models, suggesting their potential use in cancer treatment. This effect is attributed to the induction of apoptotic pathways, highlighting a specific mechanism of action (Schaller et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using 2-(2-thienyl)-acrylonitriles has been explored. These reactions lead to new derivatives with potential applications in organic and medicinal chemistry (Vasyun’kina et al., 2005), (Elgemeie et al., 1988).
Functional Material Development
Research has shown that derivatives of 2-(2-thienyl)-acrylonitriles can be used to develop functional materials with unique properties. These include conjugated polymers with low bandgaps, indicating potential applications in electronics and optoelectronics (Park et al., 2010).
Nonlinear Optical Limiting
Thiophene dyes based on acrylonitrile derivatives, including those with 2-(thien-2-yl) groups, have been designed for nonlinear optical limiting applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(4-methylanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-6-13(7-5-11)16-10-12(9-15)14-3-2-8-17-14/h2-8,10,16H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQYMQMLUJKAB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

